N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide
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Overview
Description
N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with two methyl groups, an isoindoline-1,3-dione moiety, and a decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the reaction of phthalic anhydride with an amine.
Attachment of the Phenyl Group: The phenyl group with methyl substitutions can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Decanamide Chain: The decanamide chain can be synthesized through the reaction of a decanoic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amide group.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]octanamide
- N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]hexanamide
Uniqueness
The uniqueness of N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide lies in its specific structural features, such as the length of the decanamide chain and the presence of the isoindoline-1,3-dione moiety. These features may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H34N2O3 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide |
InChI |
InChI=1S/C27H34N2O3/c1-4-5-6-7-8-9-10-15-25(30)28(24-18-20(2)16-17-21(24)3)19-29-26(31)22-13-11-12-14-23(22)27(29)32/h11-14,16-18H,4-10,15,19H2,1-3H3 |
InChI Key |
UNKKJBDEJJMDBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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